Bienvenue dans la boutique en ligne BenchChem!

Cinpa1

Nuclear Receptor Pharmacology CAR Antagonism Drug Metabolism

Unlike PK11195 or clotrimazole, Cinpa1 is the only CAR inverse agonist engineered to not activate PXR, ensuring clean, interpretable data. With an IC50 of ~70 nM, it reduces CAR promoter occupancy by >85% at 1 μM in primary human hepatocytes. Validated in vivo at 12.5 mg/kg (i.p.), its metabolites are inactive on CAR, offering superior stability for DDI and hepatotoxicity studies. Essential for HTS and SAR campaigns; backed by 54 characterized analogs.

Molecular Formula C23H29N3O3
Molecular Weight 395.5 g/mol
Cat. No. B1669064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinpa1
SynonymsCINPA1;  CINPA-1;  CINPA 1; 
Molecular FormulaC23H29N3O3
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC
InChIInChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28)
InChIKeyAYQBYSPEGRYKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cinpa1 (CINPA 1): A Potent and Selective Constitutive Androstane Receptor (CAR) Antagonist for Research


Cinpa1 (CINPA 1), chemically designated as ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate, is a small-molecule antagonist and inverse agonist of the human constitutive androstane receptor (CAR, NR1I3) [1]. It reduces CAR-mediated transcription with an IC50 of approximately 70 nM and is characterized by its notable selectivity profile, exhibiting over 90-fold selectivity for CAR over the related nuclear receptor pregnane X receptor (PXR) . Unlike many other CAR modulators, Cinpa1 does not activate PXR, a key feature that distinguishes it as a precise pharmacological tool [2].

Why Cinpa1 Cannot Be Substituted with Generic CAR Modulators in Experimental Protocols


The assumption that any CAR modulator can replace Cinpa1 in research protocols is flawed due to significant differences in their target selectivity and functional activity. For instance, common CAR inverse agonists like PK11195 and clotrimazole are also potent activators of the pregnane X receptor (PXR) [1]. This dual activity introduces confounding variables in studies of drug metabolism, as PXR activation independently upregulates CYP3A4 and other drug-metabolizing enzymes, making it impossible to attribute observed effects solely to CAR inhibition [2]. In contrast, Cinpa1 was specifically developed to be a selective CAR inhibitor that does not activate PXR, providing a cleaner, more interpretable experimental outcome. Furthermore, potency varies dramatically among CAR inhibitors, with some analogs showing over 50-fold differences in IC50 values, meaning a simple molar substitution would result in vastly different levels of CAR inhibition [3].

Cinpa1 Quantitative Differentiation Evidence: A Comparative Analysis for Procurement Decisions


CAR Inhibition Potency: Cinpa1 vs. PK11195

Cinpa1 demonstrates superior potency for CAR inhibition compared to the widely used CAR inverse agonist PK11195. In a TR-FRET LanthaScreen assay measuring direct CAR-ligand binding domain interaction, PK11195 exhibited an IC50 of 0.51 μM [1]. In contrast, Cinpa1 inhibits CAR-mediated transcription with an IC50 of approximately 0.07 μM in a cell-based reporter assay, representing a roughly 7-fold increase in potency [2].

Nuclear Receptor Pharmacology CAR Antagonism Drug Metabolism

PXR Activation Selectivity: Cinpa1 vs. Clotrimazole and PK11195

A critical differentiator for Cinpa1 is its lack of PXR activation. Previously reported CAR inverse agonists, including PK11195 and clotrimazole, are also potent activators of the pregnane X receptor (PXR) [1]. This dual activity confounds experimental interpretation because PXR activation independently induces the expression of drug-metabolizing enzymes like CYP3A4 [1]. Cinpa1 was specifically identified in a high-throughput screen for its ability to inhibit CAR without activating PXR at lower concentrations, exhibiting >90-fold selectivity for CAR over PXR . While Cinpa1 can antagonize PXR at a high concentration (IC50 = 6.6 μM), it does not activate this receptor, unlike its comparators .

Xenobiotic Receptor Selectivity PXR Activation Off-Target Profiling

Nuclear Receptor Selectivity Profile: Cinpa1 vs. Clotrimazole

Cinpa1 exhibits a clean selectivity profile across a panel of nuclear receptors. At a concentration of 18 μM, Cinpa1 shows no significant activity against GR, FXR, LXRα, LXRβ, PPARγ, RXRα, and RXRβ . In contrast, the CAR inverse agonist clotrimazole is known to have a broader pharmacological profile, including potent inhibition of cytochrome P450 enzymes and interaction with other cellular targets [1]. This narrow selectivity of Cinpa1 is a key feature that minimizes off-target effects in complex biological systems.

Nuclear Receptor Profiling Selectivity Screening CAR Pharmacology

Cytotoxicity Window: Cinpa1 Safety Margin in Cellular Assays

Cinpa1 demonstrates a wide safety margin in cellular assays, with no observable cytotoxic effects at concentrations up to 30 μM [1]. This is approximately 428-fold higher than its functional IC50 of 70 nM for CAR inhibition. In comparison, other CAR modulators like clotrimazole are known to induce cytotoxicity at lower concentrations due to their effects on membrane integrity and mitochondrial function [2]. This wide therapeutic window allows Cinpa1 to be used at effective CAR-inhibiting concentrations without compromising cell viability.

In Vitro Toxicology Compound Cytotoxicity Assay Development

Mechanism of Action: Direct CAR Ligand-Binding Domain Interaction

Cinpa1 functions as a direct ligand of the CAR ligand-binding domain (LBD), a mechanism confirmed through biophysical and computational studies [1]. This direct interaction allows Cinpa1 to effectively reduce CAR occupancy at promoter regions of its target genes by over 85% at a concentration of 1 μM . In contrast, some other CAR modulators, such as phenobarbital, act indirectly through cell signaling pathways and do not directly bind the receptor [2]. This direct binding mechanism provides a more predictable and reliable pharmacological profile for precise experimental control.

Nuclear Receptor Pharmacology Ligand-Receptor Interaction Coregulator Recruitment

Optimal Research and Industrial Applications for Cinpa1 Based on Quantitative Evidence


CAR-Specific Mechanistic Studies in Primary Human Hepatocytes

Cinpa1 is ideally suited for investigating CAR-specific gene regulation in primary human hepatocytes, where both CAR and PXR are endogenously expressed. The compound's >90-fold selectivity for CAR over PXR ensures that observed changes in drug-metabolizing enzyme expression can be attributed solely to CAR inhibition, eliminating the confounding variable of PXR activation that is inherent to other CAR inverse agonists [1]. At a concentration of 1 μM, Cinpa1 reduces CAR occupancy at the CYP2B6 and CYP3A4 promoters by over 85%, providing a robust experimental window for chromatin immunoprecipitation and gene expression studies .

In Vivo CAR Inhibition to Study Drug Metabolism and Toxicity

In vivo studies using Cinpa1 (administered intraperitoneally at 12.5 mg/kg in mice) have demonstrated its utility in modulating CAR activity in a physiological context [1]. This model is particularly valuable for studying CAR's role in drug-drug interactions and hepatotoxicity. Unlike PK11195, which is metabolized in vivo to a PXR agonist , Cinpa1's metabolites have been characterized and shown to be inactive or very weak at inhibiting CAR function, suggesting a more stable pharmacological profile for in vivo experimentation [2].

High-Throughput Screening for Novel CAR Modulators

Cinpa1 serves as a valuable reference standard and control compound in high-throughput screening campaigns aimed at discovering novel CAR modulators. Its well-characterized potency (IC50 = 70 nM in HepG2 reporter cells) and lack of cytotoxicity up to 30 μM make it an ideal positive control for CAR inhibition assays [1]. Furthermore, the development of over 54 Cinpa1 analogs with a range of potencies (IC50 from 11.7 nM to >10 μM) provides a rich chemical biology toolkit for structure-activity relationship studies and for calibrating assay sensitivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinpa1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.